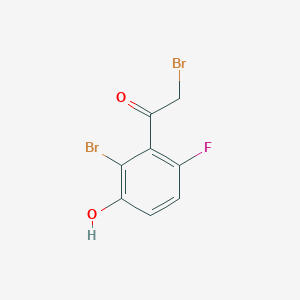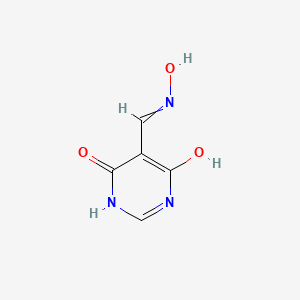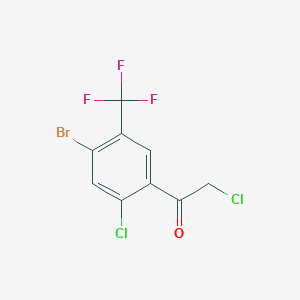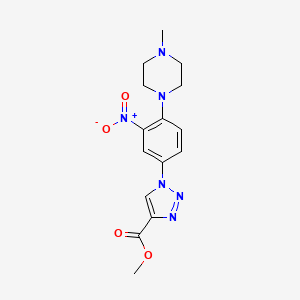![molecular formula C40H52O4 B13719493 [(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719493.png)
[(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene involves several steps:
Methyl Desoxycholate Preparation: Desoxycholic acid is dissolved in methanol, and acetyl chloride is added.
Grignard Reaction: A solution of phenylmagnesium bromide is prepared and reacted with methyl desoxycholate in dry benzene.
Acetylation and Dehydration: The crude product is acetylated and dehydrated by refluxing in glacial acetic acid and acetic anhydride.
Analyse Chemischer Reaktionen
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetoxy groups, using nucleophiles like hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene is widely used in scientific research, particularly in the field of proteomics. It is utilized for:
Protein Interaction Studies: The compound is used to study protein-protein interactions and protein-ligand binding.
Biological Assays: It serves as a reagent in various biological assays to investigate cellular processes and pathways.
Medicinal Chemistry: Researchers use the compound to develop and test new therapeutic agents targeting specific proteins or enzymes.
Wirkmechanismus
The mechanism of action of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene can be compared with other similar compounds, such as:
3,12-Dihydroxy-bis-nor-cholanyldiphenylethylene: This compound differs by having hydroxyl groups instead of acetoxy groups, leading to different chemical reactivity and applications.
3,12-Diacetoxy-cholanyldiphenylethylene: This compound lacks the “bis-nor” modification, resulting in variations in its molecular structure and properties.
The uniqueness of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene lies in its specific acetoxy and bis-nor modifications, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C40H52O4 |
|---|---|
Molekulargewicht |
596.8 g/mol |
IUPAC-Name |
[(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C40H52O4/c1-26(16-18-33(29-12-8-6-9-13-29)30-14-10-7-11-15-30)35-20-21-36-34-19-17-31-24-32(43-27(2)41)22-23-39(31,4)37(34)25-38(40(35,36)5)44-28(3)42/h6-15,18,26,31-32,34-38H,16-17,19-25H2,1-5H3/t26?,31?,32-,34?,35?,36?,37?,38+,39+,40-/m1/s1 |
InChI-Schlüssel |
PXGXVJQZVLXWGR-WULBJKFCSA-N |
Isomerische SMILES |
CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4[C@@]3([C@H](CC5C4CCC6[C@@]5(CC[C@H](C6)OC(=O)C)C)OC(=O)C)C |
Kanonische SMILES |
CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)
![Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B13719421.png)


![Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13719428.png)



![4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid](/img/structure/B13719462.png)
![Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13719469.png)



